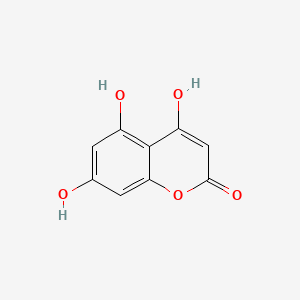

4,5,7-Trihydroxycoumarin

Description

Historical Context of Coumarin Research and Derivatives

The journey of coumarin research began in 1820 when A. Vogel first isolated the parent compound, coumarin, from tonka beans (Dipteryx odorata). wikipedia.orgresearchgate.netnih.gov Initially, it was mistaken for benzoic acid. wikipedia.org In the same year, Nicholas Jean Baptiste Gaston Guibourt independently isolated coumarin and correctly identified it as a new substance, naming it "coumarine". wikipedia.org The French pharmacist A. Guillemette later confirmed in 1835 that both Vogel and Guibourt had isolated the same compound. wikipedia.org

A pivotal moment in coumarin chemistry was the first successful synthesis of coumarin in 1868 by the English chemist Sir William Henry Perkin, a discovery that spurred further investigation into this class of compounds. wikipedia.orgbritannica.comfrontiersin.org This breakthrough paved the way for the synthesis of a vast array of coumarin derivatives. nih.gov

The basic structure of coumarins, a benzopyrone, consists of a benzene ring fused to a pyrone ring. ujpronline.com Natural coumarins are broadly classified into several groups, including simple coumarins, furanocoumarins, and pyranocoumarins. nih.gov The inherent versatility of the coumarin scaffold has made it a subject of extensive research, leading to the development of numerous derivatives with a wide spectrum of biological activities. researchgate.netmdpi.com

Significance of 4,5,7-Trihydroxycoumarin in Natural Product Chemistry

This compound is a naturally occurring simple coumarin that has been isolated from various plant and marine sources. Its presence has been documented in species such as the marine green macroalga Dasycladus vermicularis, where it was identified as a UV-absorbing compound. mdpi.comoup.com It has also been found in the nutshells of Vitellaria paradoxa and in Pelargonium species. resilient-landscapes.orguok.edu.incifor-icraf.org The isolation of this compound and other polyhydroxylated coumarins from these sources highlights the capability of organisms to produce complex coumarin structures through multiple hydroxylation steps. uok.edu.in

The significance of this compound in natural product chemistry stems from its notable biological activities. Research has indicated its potential as an antioxidant, anti-inflammatory, and enzyme-inhibiting agent. guidechem.comresearchgate.netcore.ac.uk These properties make it a valuable subject of study for potential applications in various fields of research. The hydroxyl groups on the coumarin core are believed to play a crucial role in its biological functions. mdpi.com

Overview of Research Trajectories for this compound

Academic research on this compound has primarily focused on elucidating its biological and pharmacological properties. Key areas of investigation include its antioxidant capacity, its ability to inhibit specific enzymes, and its anti-inflammatory effects.

Antioxidant Activity: Studies have explored the antioxidant potential of polyhydroxycoumarins, including this compound. Research has shown that trihydroxycoumarins exhibit potent antioxidant activity in various assays. researchgate.net For instance, the radical scavenging properties of related trihydroxycoumarins have been quantified, demonstrating their ability to neutralize free radicals. researchgate.netunitus.it

Enzyme Inhibition: A significant research trajectory has been the investigation of this compound as an enzyme inhibitor. For example, it has been studied for its potential to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. resilient-landscapes.orgcifor-icraf.org Furthermore, a derivative, 3,3'-methylenebis(4,7,8-trihydroxy)coumarin, has shown inhibitory activity against protein tyrosine kinases like c-Met and EGFR. google.com

Anti-inflammatory Properties: The anti-inflammatory potential of coumarins is another active area of research. core.ac.uknih.gov While specific detailed studies on the anti-inflammatory mechanisms of this compound are a developing area, the broader class of hydroxylated coumarins has been shown to possess anti-inflammatory effects, often linked to their antioxidant properties and ability to modulate inflammatory pathways. mdpi.comguidechem.com

Detailed Research Findings

The following tables summarize key research findings related to the biological activities of this compound and its close derivatives.

Table 1: Antioxidant Activity of Trihydroxycoumarin Derivatives

This table presents the 50% inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays for various trihydroxycoumarin derivatives, indicating their antioxidant potential. researchgate.netunitus.it

| Compound | IC50 (μg/mL) |

| 4,7,8-Trihydroxycoumarin | 24.1 |

| 6,7,8-Trihydroxycoumarin | 8.7 |

| 5,6,7-Trihydroxycoumarin | 2.5 |

Table 2: Enzyme Inhibitory Activity of a 4,7,8-Trihydroxycoumarin Derivative

This table shows the half-maximal inhibitory concentration (IC50) of a bis-coumarin derivative of 4,7,8-trihydroxycoumarin against specific protein tyrosine kinases. google.com

| Compound | Target Enzyme | IC50 (nM) |

| 3,3'-Methylenebis(4,7,8-trihydroxy)coumarin | c-Met | 40 |

| 3,3'-Methylenebis(4,7,8-trihydroxy)coumarin | EGFR | 16 |

Propriétés

IUPAC Name |

4,5,7-trihydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O5/c10-4-1-5(11)9-6(12)3-8(13)14-7(9)2-4/h1-3,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNWGYCBCHLEMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1O)C(=CC(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170017 | |

| Record name | Coumarin, 4,5,7-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17575-26-7 | |

| Record name | 4,5,7-Trihydroxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17575-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,7-Trihydroxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017575267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17575-26-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Coumarin, 4,5,7-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,7-Trihydroxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5,7-TRIHYDROXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQB3NZR7WI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Chemical Characterization Studies

Spectroscopic Techniques in the Characterization of 4,5,7-Trihydroxycoumarin

Spectroscopy is a cornerstone in the structural analysis of organic compounds, and this compound is no exception. Various spectroscopic methods are employed to probe different aspects of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. In the case of a related compound, 4-(4′-hydroxy-3′-methoxyphenyl)-3,5,7-trihydroxycoumarin, ¹H NMR spectroscopy revealed signals for two meta-coupled protons at δH 6.25 (d, J = 1.9, H-6) and 6.53 (d, J = 1.9, H-8), indicative of the substitution pattern on one of the benzene rings. researchmap.jp The ¹³C NMR spectrum of this derivative showed a characteristic signal for a conjugated ester group at δC 176.3 (C-2). researchmap.jp For other coumarin derivatives, such as 6,7,8-trihydroxycoumarin, NMR data has been crucial for confirming its structure. nih.gov The analysis of various coumarins, including dihydroxy and trihydroxy derivatives, demonstrates the utility of NMR in distinguishing between isomers and confirming hydroxylation patterns. unitus.itgrafiati.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight of this compound and analyzing its fragmentation patterns, which provides further structural clues. The molecular formula of this compound is C₉H₆O₅, with a molecular weight of 194.14100 g/mol . chemsrc.comnih.gov High-resolution mass spectrometry (HRMS) provides the exact mass, which for this compound is 194.02200 Da. chemsrc.comnih.gov In studies of related hydroxycoumarins, electrospray ionization (ESI)-MS has been used to identify molecular ions and fragmentation patterns that reveal the loss of specific groups, such as sulfate moieties in sulfated coumarins. mdpi.com For instance, the fragmentation of protonated monomeric coumarins in ESI-MS can generate daughter ion spectra that are highly useful for structural assignment. publish.csiro.au Fast atom bombardment mass spectrometry (FAB-MS) has also been employed in the characterization of various coumarin derivatives, providing clear molecular ion peaks. epo.orgepo.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule, which are influenced by the arrangement of chromophores and auxochromes. The UV absorption spectra of coumarin derivatives are sensitive to the substitution pattern on the benzopyran ring. researchgate.net For example, 3,6,7-trihydroxycoumarin exhibits UV maxima at 268 and 346 nm. mdpi.com The position of hydroxyl groups significantly affects the absorption maxima. Studies on various hydroxycoumarins have shown that the UV spectrum is a valuable tool for distinguishing between different isomers. researchgate.netzenodo.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum of a compound provides a unique fingerprint based on the vibrations of its chemical bonds. For derivatives of this compound, characteristic IR absorption bands have been reported. For instance, in a derivative named 3,3',3'',3'''-ethylenetetrakis[this compound], a broad band around 3435 cm⁻¹ is attributed to the O-H stretching of the hydroxyl groups, while a strong band at 1720 cm⁻¹ corresponds to the C=O stretching of the lactone ring. epo.orgepo.org Other significant peaks include those for C=C stretching in the aromatic ring. epo.orgepo.org In another related compound, the IR spectrum showed strong bands for S=O stretching (in sulfated derivatives), C=O stretching at 1697 cm⁻¹, and O-H stretching at 3217 cm⁻¹. mdpi.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing unequivocal proof of the molecule's absolute configuration and solid-state structure. While specific X-ray crystallography data for this compound itself is not detailed in the provided results, the technique has been successfully applied to determine the structure of related complex coumarin derivatives. For example, the absolute configuration of sulawesin A, a new podophyllotoxin derivative which also contains a coumarin moiety, was determined by X-ray crystallography. researchmap.jpnih.govacs.org This demonstrates the power of X-ray diffraction in unambiguously establishing the stereochemistry and solid-state conformation of complex natural products. core.ac.uk

Computational Chemistry Approaches for Structural Understanding

Computational chemistry offers a powerful theoretical framework to complement experimental data and deepen the understanding of the structural properties of this compound. Density Functional Theory (DFT) calculations, for instance, can be used to investigate fragmentation pathways in mass spectrometry, aiding in the interpretation of experimental spectra. grafiati.com Computational methods are also employed to predict various molecular properties such as the topological polar surface area (87 Ų) and the octanol-water partition coefficient (XLogP3-AA of 1.1), which are computed based on the molecule's structure. nih.gov Furthermore, computational approaches like the calculation of Electronic Circular Dichroism (ECD) spectra can help in determining the absolute configuration of chiral molecules, as was done for sulawesin B. researchmap.jpnih.govacs.org

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can provide insights into various chemical descriptors. For coumarin derivatives, DFT calculations, often employing functionals like B3LYP with a suitable basis set, are instrumental in understanding their electronic behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower reactivity. dntb.gov.ua For coumarin compounds, the distribution of HOMO and LUMO densities highlights the regions susceptible to electrophilic and nucleophilic attack, respectively.

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released upon gaining an electron (A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).

Electrophilicity (ω): A measure of the ability of a molecule to accept electrons. dntb.gov.ua

These descriptors are vital for predicting how this compound might interact with other molecules and its potential for charge transfer processes. dntb.gov.ua

Molecular Electrostatic Potential (MESP): The MESP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are prone to electrophilic attack, and electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. For hydroxycoumarins, the oxygen atoms of the hydroxyl and carbonyl groups are expected to be regions of high negative potential. dntb.gov.ua

| Parameter | Description | Typical Value/Interpretation for Hydroxycoumarins |

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | Higher values indicate stronger electron-donating capacity. |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | Lower values indicate stronger electron-accepting capacity. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates molecular stability and reactivity. dntb.gov.ua | A larger gap implies greater stability and lower reactivity. dntb.gov.ua |

| Ionization Potential (I) | Energy needed to remove an electron. | Influences the ease of oxidation. |

| Electron Affinity (A) | Energy released when an electron is added. | Affects the ease of reduction. |

| Chemical Hardness (η) | Resistance to deformation of the electron cloud. | Harder molecules are generally less reactive. |

| Electrophilicity (ω) | Capacity to accept electrons in a reaction. | Higher values indicate a stronger electrophile. |

Note: Specific values for this compound require dedicated computational studies.

Molecular Modeling for Conformational Analysis

Molecular modeling techniques are essential for exploring the possible three-dimensional arrangements (conformations) of a molecule and determining the most stable structures. For a molecule like this compound, conformational analysis is crucial as the spatial arrangement of the hydroxyl groups can significantly influence its biological activity and interactions with other molecules.

The primary method for conformational analysis involves systematically rotating the rotatable bonds, in this case, the bonds connecting the hydrogen atoms of the hydroxyl groups to the oxygen atoms. By calculating the potential energy for each conformation, a potential energy surface can be generated. The conformations corresponding to the minima on this surface represent the most stable arrangements of the molecule.

| Dihedral Angle | Description | Expected Stable Conformations |

| H-O-C4-C4a | Rotation around the C4-O bond. | Planar or near-planar orientations to maximize conjugation are expected. |

| H-O-C5-C6 | Rotation around the C5-O bond. | Orientations allowing for potential hydrogen bonding with the adjacent carbonyl group at C4. |

| H-O-C7-C8 | Rotation around the C7-O bond. | Orientations that minimize steric hindrance with neighboring atoms. |

Note: The table illustrates the key rotational bonds for conformational analysis. The actual stable conformations and their relative energies would be determined through detailed molecular modeling calculations.

Synthesis and Derivatization Strategies for 4,5,7-trihydroxycoumarin

Synthetic Routes to 4,5,7-Trihydroxycoumarin

The construction of the this compound scaffold can be achieved through several established synthetic methodologies.

Condensation Reactions with Phenols and Malonates

A common approach to synthesizing 4-hydroxycoumarin derivatives involves the condensation of phenols with malonic acid or its esters. In a specific application of this method, substituted phenols can be reacted with malonic acid in the presence of phosphorus oxychloride and anhydrous zinc chloride. core.ac.uk The reaction mixture is heated, and after cooling and decomposition with ice water, the product is isolated and purified. core.ac.uk This general strategy has been successfully used to prepare a variety of 4-hydroxycoumarins, including this compound. core.ac.uk

Another variation involves the Pechmann condensation, which typically uses a phenol and a β-keto ester in the presence of an acid catalyst. slideshare.netresearchgate.net For instance, the reaction of resorcinol with ethyl acetoacetate using a catalyst like concentrated sulfuric acid or a solid acid catalyst such as Amberlyst-15 can yield 7-hydroxy-4-methylcoumarin. slideshare.netresearchgate.net While this example doesn't directly yield this compound, the underlying principle of condensing a polyhydric phenol with a suitable partner is a key strategy in coumarin synthesis. slideshare.net

Hoesch Synthesis and Hydrolysis Approaches

The Hoesch synthesis provides another route to hydroxycoumarins. This reaction involves the condensation of a phenol with a nitrile, typically in the presence of a Lewis acid catalyst like zinc chloride and hydrochloric acid, to form a ketimine intermediate. zenodo.org Subsequent hydrolysis of this intermediate yields the desired hydroxyketone, which can then be cyclized to form the coumarin ring.

Specifically for this compound, the Hoesch synthesis can be applied by condensing phloroglucinol with cyanoacetic acid or its ester. zenodo.org The resulting ketimine intermediate is then hydrolyzed with sulfuric acid to afford the final product. zenodo.org A similar approach has also been used for the synthesis of 4,7,8-trihydroxycoumarin by condensing pyrogallol with cyanoacetic ester. dss.go.th

Hydrolysis is a key final step in this sequence. For instance, a procedure involving the dissolution of a precursor in ethanol followed by treatment with a potassium hydroxide solution and heating can be employed for hydrolysis. google.com After the reaction, the pH is adjusted to precipitate the crude product, which is then purified by recrystallization. google.com

Regioselective Oxidation Methods for Hydroxycoumarin Derivatives

Regioselective oxidation of existing hydroxycoumarin derivatives is a powerful tool for introducing additional hydroxyl groups at specific positions. One such method utilizes 2-iodoxybenzoic acid (IBX) as an oxidizing agent. The oxidation of 6-hydroxycoumarin and 7-hydroxycoumarin (umbelliferone) with IBX in dimethyl sulfoxide (DMSO) at room temperature can produce 5,6-dihydroxycoumarin and 7,8-dihydroxycoumarin (daphnetin), respectively, with high regioselectivity. researchgate.netunitus.it The reaction's selectivity is attributed to the stability of the intermediate carbocation or radical formed during the oxidation process. researchgate.netunitus.it

This method has been extended to the synthesis of pyrogallol-type coumarins. For example, the oxidation of esculetin (6,7-dihydroxycoumarin) with IBX results in the formation of 5,6,7-trihydroxycoumarin as the sole product. unitus.it The difference in regioselectivity compared to monohydroxycoumarins is thought to be due to the higher nucleophilicity of the C-6 hydroxyl group. unitus.it The thermal oxidative degradation of anthocyanins can also lead to the formation of 3,5,7-trihydroxycoumarin. scispace.com

Persulfate oxidation is another method for introducing a hydroxyl group onto the coumarin nucleus. ias.ac.inias.ac.in This can be done directly or by first converting the coumarin to the corresponding coumaric acid, which is then oxidized. ias.ac.inias.ac.in

Synthesis of Novel this compound Derivatives

The synthetic utility of this compound extends to its use as a scaffold for creating novel derivatives with potentially enhanced or modified properties.

Modification of Hydroxyl Groups

The hydroxyl groups on the coumarin ring are prime targets for modification. Alkylation and acylation are common strategies to alter the polarity and steric properties of the molecule. For example, the hydroxyl groups can be converted to methoxy groups. rsc.org Demethylation of these ethers, for instance using hydriodic acid, can regenerate the hydroxyl groups. ias.ac.in

In some cases, selective protection and deprotection of the hydroxyl groups are necessary to achieve desired modifications at other positions of the molecule. For example, some hydroxyl groups can be protected as methoxy groups while others are left free for reaction. rsc.org

Derivatization at the C-3/C-4 Position

The C-3 and C-4 positions of the coumarin ring are also amenable to derivatization. Alkylation at these positions has been explored. researchgate.netresearchgate.net For instance, the introduction of an alkyl chain at the C-3 or C-4 position can influence the molecule's biological activity profile. researchgate.netresearchgate.net

Furthermore, the C-4 position can be functionalized with aryl groups through reactions like the Suzuki cross-coupling. researchgate.net This allows for the synthesis of a wide range of 4-arylcoumarin derivatives. The introduction of different substituents on the 4-phenyl ring can be crucial for biological activity. researchgate.net

Below is a table summarizing some of the synthetic strategies discussed:

| Target Compound/Derivative | Starting Material(s) | Key Reagents/Conditions | Reaction Type | Reference(s) |

| This compound | Phloroglucinol, Cyanoacetic acid/ester | Zinc chloride, Hydrochloric acid, Sulfuric acid (hydrolysis) | Hoesch Synthesis | zenodo.org |

| This compound | Substituted Phenol, Malonic acid | Phosphorus oxychloride, Zinc chloride | Condensation | core.ac.uk |

| 5,6,7-Trihydroxycoumarin | Esculetin (6,7-dihydroxycoumarin) | 2-Iodoxybenzoic acid (IBX), DMSO | Regioselective Oxidation | unitus.it |

| 7,8-Dihydroxy-4-arylcoumarins | 7,8-Dihydroxy-4-arylcoumarin precursors | Palladium catalyst, base | Suzuki Coupling | researchgate.net |

| 3-Alkyl-4-methylcoumarins | --- | --- | Alkylation | researchgate.net |

Incorporation of Pyran Rings

The fusion of a pyran ring to the coumarin scaffold is a significant derivatization strategy. The conversion of trihydroxycoumarins into their corresponding pyrano derivatives can be achieved by reacting them with 2-methyl-3-buten-2-ol in the presence of p-toluenesulfonic acid (p-TSA). researchgate.net This method has been noted to provide better yields compared to using isoprene for the same transformation. researchgate.net While this modification has been studied for its effects on the antioxidant activity of polyhydroxycoumarins, it was observed that the incorporation of a pyran ring led to a reduction in antioxidant activity in DPPH and ABTS assays but an enhancement in lipid peroxidation inhibition assays. researchgate.netresearchgate.netresearchgate.net

Synthetic Strategies for Analogues and Related Trihydroxycoumarins

The synthesis of various trihydroxycoumarin isomers and analogues involves regioselective reactions and specific starting materials to control the positioning of the hydroxyl groups on the benzopyrone framework.

Synthesis of 3,5,7-Trihydroxycoumarin

While specific synthetic details for 3,5,7-trihydroxycoumarin are not extensively documented in the reviewed literature, the synthesis of closely related isomers provides insight into potential pathways. For instance, the synthesis of 3,6,7-trihydroxycoumarin has been performed by heating a mixture of 2,4,5-trihydroxybenzaldehyde, acetylglycine, and sodium acetate in acetic anhydride. mdpi.comubc.ca This reaction proceeds through a 3-acetamido-6,7-diacetoxycoumarin intermediate, which is subsequently processed to yield the final trihydroxycoumarin. mdpi.com

Synthesis of 6,7,8-Trihydroxycoumarin

Multiple routes have been established for the synthesis of 6,7,8-trihydroxycoumarin.

Enzymatic Synthesis : A biosynthetic approach utilizes yeast microsomes expressing the cytochrome P450 enzyme CYP71AZ3. frontiersin.org This enzyme catalyzes the conversion of esculetin (6,7-dihydroxycoumarin) into 6,7,8-trihydroxycoumarin in the presence of NADPH and oxygen. frontiersin.org The product identity is confirmed through HPLC, mass spectrometry (showing a molecular ion peak at m/z 195 [M-H]⁺), and NMR analysis. frontiersin.org

Chemical Oxidation : A chemical method involves the Dakin reaction, where a dihydroxy formylcoumarin is oxidized. researchgate.net Specifically, 6-formyl-7,8-dihydroxy-4-methylcoumarin can be converted to 6,7,8-trihydroxy-4-methyl-2H-chromen-2-one by treatment with 6% hydrogen peroxide in a 2% sodium hydroxide solution at 0°C. researchgate.net

From Methoxy Precursors : An alternative synthesis starts from 2,5-dimethoxyresorcinol, which is condensed with acetoacetic ester, followed by subsequent demethylation to yield 5,7,8-trihydroxy-4-methyl coumarin. ias.ac.in

| Method | Starting Material | Key Reagents/Catalysts | Product | Reference |

| Enzymatic | Esculetin | Yeast microsomes (CYP71AZ3), NADPH, O₂ | 6,7,8-Trihydroxycoumarin | frontiersin.org |

| Chemical Oxidation | 6-Formyl-7,8-dihydroxy-4-methylcoumarin | H₂O₂, NaOH | 6,7,8-Trihydroxy-4-methyl-2H-chromen-2-one | researchgate.net |

| Condensation | 2,5-Dimethoxyresorcinol | Acetoacetic ester, Demethylation agent | 5,7,8-Trihydroxy-4-methyl coumarin | ias.ac.in |

Synthesis of 5,6,7-Trihydroxycoumarin

The synthesis of the 5,6,7-trihydroxy isomer can also be achieved through several distinct chemical pathways.

Regioselective Oxidation : The oxidation of esculetin with 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) has been shown to be a regioselective method, yielding 5,6,7-trihydroxycoumarin as the sole product in 68% yield. unitus.it This selectivity is attributed to the higher nucleophilicity of the HO-6 position compared to HO-7 in esculetin. unitus.it

Dakin's Oxidation : The oxidation of 5,7-dihydroxy-8-acetyl-4-methyl coumarin via the Dakin's reaction is a viable route to produce the corresponding 5,6,7-trihydroxy-4-methyl coumarin. ias.ac.in

Demethylation : Demethylation of 4-methyl fraxinol using hydriodic acid also yields 5,6,7-trihydroxy-4-methyl coumarin. ias.ac.in

| Method | Starting Material | Key Reagents/Catalysts | Product | Reference |

| IBX Oxidation | Esculetin | IBX, DMSO | 5,6,7-Trihydroxycoumarin | unitus.it |

| Dakin's Oxidation | 5,7-Dihydroxy-8-acetyl-4-methyl coumarin | Alkaline H₂O₂ | 5,6,7-Trihydroxy-4-methyl coumarin | ias.ac.in |

| Demethylation | 4-Methyl fraxinol | Hydriodic acid | 5,6,7-Trihydroxy-4-methyl coumarin | ias.ac.in |

Synthesis of 4-(4'-hydroxy-3'-methoxyphenyl)-3,5,7-trihydroxycoumarin

A direct synthetic route for 4-(4'-hydroxy-3'-methoxyphenyl)-3,5,7-trihydroxycoumarin was not explicitly detailed in the surveyed literature. However, syntheses of related 4-phenyl-trihydroxycoumarins provide a framework for its potential preparation. For example, 4-phenyl-5,6,7-trihydroxy coumarin is prepared by the demethylation of 4-phenyl-6-hydroxy-5,7-dimethoxy coumarin with hydriodic acid in acetic anhydride. ias.ac.in The precursor, in turn, is synthesized via persulphate oxidation of 4-phenyl-5,7-dimethoxy coumarin. ias.ac.in Similarly, the synthesis of 3-(4-methoxyphenyl)-4-hydroxy-5,7-dimethoxycoumarin has been reported, involving the rearrangement of a chalcone-derived coumaran-3-one with boron trifluoride etherate. zenodo.org A plausible, though unconfirmed, strategy for the target compound would likely involve the condensation of a protected phloroglucinol derivative with a suitably substituted phenylacetic acid, followed by hydroxylation and demethylation steps.

Synthesis of 3-phenyl-4,5,7-trihydroxycoumarin

The synthesis of 3-phenyl-4,5,7-trihydroxycoumarin can be approached by adapting methods used for similar structures. The synthesis of 3-phenyl-5,7-dihydroxy-coumarin has been achieved by reacting 2,4,6-trihydroxy-benzaldehyde with phenylacetic acid. google.com To obtain the 4,5,7-trihydroxy arrangement, one could start with phloroglucinol and condense it with ethyl phenylacetate. zenodo.org Another general method for creating 3-phenyl-4-hydroxycoumarins involves the reaction of an aurone epoxide with boron trifluoride etherate, which induces a rearrangement to form the coumarin skeleton. zenodo.org

Biosynthesis and Natural Occurrence of 4,5,7-trihydroxycoumarin

The formation of coumarins in plants is a complex process originating from the phenylpropanoid pathway. This pathway generates a wide array of secondary metabolites that play crucial roles in plant development and defense mechanisms.

Phenylpropanoid Pathway Precursors

The biosynthesis of coumarins begins with the aromatic amino acid phenylalanine, which is synthesized via the shikimic acid pathway. wikipedia.org Phenylalanine is then converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.org A series of enzymatic hydroxylations and methylations of cinnamic acid leads to various hydroxycinnamic acids, such as p-coumaric acid, caffeic acid, and ferulic acid. wikipedia.org These compounds serve as key intermediates in the biosynthesis of a multitude of natural products, including flavonoids, lignans, and coumarins. wikipedia.orgrhhz.net Specifically, the hydroxylation of cinnamic acid at the 4-position by trans-cinnamate 4-monooxygenase leads to p-coumaric acid, a direct precursor for many hydroxylated coumarins like umbelliferone. wikipedia.org The formation of the coumarin nucleus itself involves the ortho-hydroxylation of cinnamic acid or its derivatives, a critical step that leads to the characteristic lactone ring structure. uok.edu.in

Role of Cytochrome P450 Enzymes in Hydroxylation

Cytochrome P450 (CYP) enzymes, a large superfamily of monooxygenases, are pivotal in the hydroxylation reactions that diversify the structures of coumarins. researchgate.netnih.gov These enzymes are involved in the metabolism of a wide range of endogenous and exogenous compounds. nih.gov In coumarin biosynthesis, CYP enzymes catalyze the hydroxylation of the aromatic ring at various positions. researchgate.net For instance, the conversion of cinnamic acid to p-coumaric acid is catalyzed by cinnamate 4-hydroxylase, a member of the CYP73A family. uok.edu.in Further hydroxylations, such as the 6-hydroxylation of umbelliferone to produce esculetin, are also thought to be mediated by P450 monooxygenases. uok.edu.in The production of polyhydroxylated coumarins, such as 6,7,8-trihydroxycoumarin found in Pelargonium species, demonstrates the capability of plants to perform multiple hydroxylation steps, likely involving several distinct cytochrome P450 enzymes. uok.edu.in While the general role of these enzymes is established, the specific P450s responsible for each hydroxylation step in the biosynthesis of 4,5,7-trihydroxycoumarin are not yet fully elucidated. uok.edu.inresearchgate.net

Natural Sources and Isolation of this compound

The compound this compound has been identified and isolated from a variety of natural sources, ranging from higher plants to bee products and even marine algae.

Isolation from Plant Species (e.g., Vitellaria paradoxa, Pelargonium sidoides)

Vitellaria paradoxa, commonly known as the shea tree, has been identified as a source of this compound. A study analyzing the chemical composition of V. paradoxa nutshells identified a total of forty-one compounds, including 3,5,7-trihydroxycoumarin, through HPLC-DAD-Q-TOF-MS and other phytochemical methods. nih.govresilient-landscapes.orgcifor-icraf.org Another publication also lists 3,5,7-trihydroxycoumarin among the compounds identified from V. paradoxa. sci-hub.se

The genus Pelargonium is another notable source of this coumarin. Extracts from the roots of Pelargonium sidoides are known to contain a variety of polyphenolic compounds. up.ac.za Mass spectrometry analysis of active fractions from a commercial P. sidoides tincture revealed the presence of several compounds, including trihydroxycoumarin. up.ac.zaresearchgate.net The characteristic constituents of Pelargonium species include a series of highly functionalized simple coumarins, with 5,6,7- or 6,7,8-trihydroxycoumarin being among the identified metabolites. fitoterapia.net Some research also indicates that Pelargonium reniforme shares the presence of 6,7,8-trihydroxycoumarin with P. sidoides. afrigetics.com

Presence in Propolis from Stingless Bees

Propolis, a resinous substance collected by bees from various plants, is a rich source of bioactive compounds. Research on the propolis of the stingless bee Tetragonula aff. biroi from South Sulawesi, Indonesia, led to the isolation of new compounds, including 4-(4′-hydroxy-3′-methoxyphenyl)-3,5,7-trihydroxycoumarin. acs.orgnih.govresearchmap.jp The structures of these novel compounds were determined using mass spectrometry and NMR spectroscopy. nih.govresearchmap.jp The chemical composition of propolis is highly dependent on the local flora visited by the bees. researchmap.jp

Identification in Algae (e.g., Dasycladus vermicularis)

While various coumarins have been identified in algae, the specific compound this compound has not been reported in Dasycladus vermicularis. Instead, studies on this green alga have consistently identified 3,6,7-trihydroxycoumarin (THC) as the major UV-absorbing compound. oup.comgovinfo.govawi.deresearchgate.net This compound is found in high concentrations, particularly in the apical parts of the thallus, and is believed to play a photoprotective role. oup.comresearchgate.net The synthesis of 3,6,7-trihydroxycoumarin has also been described in the literature. mdpi.com

Data Tables

Table 1: Natural Sources of this compound and Related Compounds

| Natural Source | Compound Identified | Part Used/Origin | Reference(s) |

| Vitellaria paradoxa (Shea Tree) | 3,5,7-Trihydroxycoumarin | Nutshells | nih.govresilient-landscapes.orgcifor-icraf.orgsci-hub.se |

| Pelargonium sidoides | Trihydroxycoumarin | Roots | up.ac.zaresearchgate.net |

| Pelargonium species | 5,6,7- or 6,7,8-Trihydroxycoumarin | Not specified | fitoterapia.net |

| Pelargonium reniforme | 6,7,8-Trihydroxycoumarin | Not specified | afrigetics.com |

| Propolis (Tetragonula aff. biroi) | 4-(4′-hydroxy-3′-methoxyphenyl)-3,5,7-trihydroxycoumarin | South Sulawesi, Indonesia | acs.orgnih.govresearchmap.jp |

| Dasycladus vermicularis | 3,6,7-Trihydroxycoumarin | Whole alga | oup.comgovinfo.govawi.deresearchgate.net |

Environmental Factors Influencing Biosynthesis and Accumulation

The production and accumulation of coumarins in plants are often dynamic processes significantly influenced by external environmental cues and stressors. researchgate.net While direct studies on this compound are not available, research on related coumarins demonstrates that both abiotic and biotic factors can modulate their biosynthesis. These compounds are frequently involved in plant defense mechanisms and responses to environmental stress. medchemexpress.com

Key environmental factors known to influence the accumulation of other coumarins include:

Nutrient Deficiency: Iron deficiency is a well-documented trigger for the biosynthesis and root exudation of specific coumarins in non-grass plants, a strategy used to mobilize iron from the soil. researchgate.netnstl.gov.cn Plants such as Arabidopsis thaliana secrete coumarins like fraxetin and sideretin under low-iron conditions. researchgate.net

Light Exposure: UV radiation is a significant factor affecting the accumulation of phenolic compounds. In the marine green alga Dasycladus vermicularis, exposure to UV light and higher temperatures leads to an increased concentration of 3,6,7-trihydroxycoumarin, which is thought to function as a natural sunscreen to protect the organism. targetmol.comthieme-connect.com

Mechanical Stress: Physical damage or wounding can induce the synthesis of defense-related compounds. In parsnip (Pastinaca sativa), mechanical wounding of the roots results in a higher concentration of furanocoumarins, a class of coumarins known for their role in plant defense. researchgate.net

Table 2: Examples of Environmental Influence on the Biosynthesis of Related Coumarins

| Environmental Factor | Affected Plant/Organism | Coumarin(s) Produced/Accumulated | Observed Effect |

| Iron Deficiency | Arabidopsis thaliana | Fraxetin, Scopoletin, Sideretin | Increased biosynthesis and secretion from roots. researchgate.netnstl.gov.cn |

| UV Radiation & Temperature | Dasycladus vermicularis (Green Alga) | 3,6,7-Trihydroxycoumarin | Increased accumulation, suggesting a photoprotective role. targetmol.comthieme-connect.com |

| Mechanical Wounding | Pastinaca sativa (Parsnip) | Furanocoumarins (e.g., Xanthotoxin) | Increased concentration in root tissue. researchgate.net |

Biological and Pharmacological Activities of 4,5,7-trihydroxycoumarin

Antioxidant Activities and Mechanisms of Action

The antioxidant capacity of 4,5,7-Trihydroxycoumarin and related polyhydroxycoumarins is a significant area of research. The presence of multiple hydroxyl groups facilitates the donation of hydrogen atoms or electrons, which allows the molecule to neutralize free radicals effectively. This activity is explored through various in vitro and cellular assays.

The ability of this compound to scavenge free radicals is commonly evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging assays. Studies on polyhydroxycoumarins demonstrate that trihydroxy derivatives possess potent antioxidant activity in these tests. researchgate.nethilarispublisher.com For instance, fractions of Pelargonium sidoides extracts containing trihydroxycoumarin have been shown to effectively scavenge peroxyl radicals. up.ac.zaresearchgate.net

While specific IC50 values for this compound are not extensively documented in isolation, research on its isomer, 5,6,7-trihydroxycoumarin, provides insight into the activity of this compound class. In a comparative study, the antioxidant activity (AOA) of 5,6,7-trihydroxycoumarin was found to be lower than the standard antioxidant Trolox in the DPPH assay. hilarispublisher.com

Table 1: Comparative Antioxidant Activity of a this compound Isomer

| Compound | DPPH Assay (TEAC*) | ABTS Assay (TEAC*) |

|---|---|---|

| 5,6,7-Trihydroxycoumarin | 0.81 | 1.12 |

| Trolox (Standard) | 1.00 | 1.00 |

*TEAC (Trolox Equivalent Antioxidant Capacity). Data sourced from a study on polyhydroxycoumarin derivatives. hilarispublisher.com

Lipid peroxidation is a critical process in cellular injury, and its inhibition is a key indicator of antioxidant efficacy. Polyhydroxycoumarins have been examined for their ability to inhibit lipid peroxidation in vitro. researchgate.nethilarispublisher.com Research indicates that while the introduction of certain chemical groups can reduce activity in DPPH and ABTS assays, it can lead to an enhancement in the inhibition of lipid peroxidation. researchgate.nethilarispublisher.com This suggests a different mechanism of action in a lipid environment compared to aqueous radical scavenging assays. Furthermore, extracts rich in tannins and phenolic acids have demonstrated strong antioxidant effects by inhibiting the peroxidation of phospholipids. tandfonline.com

The antioxidant potential of polyhydroxycoumarins is often benchmarked against standard antioxidants like Trolox. In multiple assays, synthesized trihydroxycoumarins have demonstrated potent antioxidant activity, with many derivatives showing an antioxidant capacity several times higher than that of Trolox. researchgate.nethilarispublisher.com For example, the isomer 6,7,8-trihydroxycoumarin was found to have an antioxidant activity approximately four-fold higher than Trolox in a DPPH assay. hilarispublisher.com However, as noted in the DPPH assay, the isomeric 5,6,7-trihydroxycoumarin showed lower activity compared to Trolox. hilarispublisher.com

Modulation of Intracellular Redox State

Enzyme Inhibition Studies

Enzyme inhibition is another significant pharmacological activity of coumarin derivatives. By targeting specific enzymes, these compounds can modulate metabolic pathways relevant to various health conditions.

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia. This compound has been identified as a constituent in plant extracts that exhibit α-glucosidase inhibitory properties. For example, it is found in Vitellaria paradoxa, whose nutshell extracts showed potent α-glucosidase inhibitory activity with IC50 values significantly lower than the standard drug, acarbose. sci-hub.se It was also identified in water extracts of Orthosiphon stamineus leaves, which demonstrated significant inhibition of α-glucosidase. nih.gov

Table 2: α-Glucosidase Inhibitory Activity of an Extract Containing this compound

| Extract / Standard | Source | IC50 Value (µg/mL) |

|---|---|---|

| Water Extract | Orthosiphon stamineus | 43.623 ± 0.039 |

| Acarbose (Standard) | - | 119.71 |

Data for the O. stamineus extract and Acarbose standard are from separate studies. sci-hub.senih.gov

Xanthine Oxidase (XO) Inhibitory Activity

Xanthine oxidase is a crucial enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. Research into inhibitors of this enzyme is therefore of significant interest.

A study on compounds isolated from the propolis of stingless bees identified a derivative of this compound, namely 4-(4′-hydroxy-3′-methoxyphenyl)-3,5,7-trihydroxycoumarin. nih.govresearcher.liferesearchmap.jp This specific compound was evaluated for its xanthine oxidase inhibitory activity and demonstrated a significant effect. nih.govresearcher.liferesearchmap.jp The research determined its half-maximal inhibitory concentration (IC50), which is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. nih.govresearcher.liferesearchmap.jp

The inhibitory activity of this coumarin derivative is detailed in the table below.

| Compound | IC50 Value (µM) | Source |

| 4-(4′-hydroxy-3′-methoxyphenyl)-3,5,7-trihydroxycoumarin | 3.9 | nih.govresearcher.liferesearchmap.jp |

Studies on the structure-activity relationship of various coumarins have shown that the presence and position of hydroxyl groups on the coumarin scaffold play a vital role in their inhibitory effect on xanthine oxidase. For instance, 7-hydroxycoumarin and its derivatives are recognized as potent inhibitors of the enzyme. nih.gov The addition of a hydroxyl group at the C-6 position, as seen in esculetin, enhances this inhibitory activity. nih.gov Conversely, a hydroxyl group at the C-4 position results in only weak inhibition. nih.gov

5-Lipoxygenase Inhibition

Anticancer and Antiproliferative Potential

The potential of coumarin compounds to combat cancer has been a subject of extensive research, focusing on their ability to kill tumor cells and halt their proliferation.

Cytotoxicity Against Tumor Cells

The cytotoxic effects of trihydroxycoumarins have been observed in studies on plant extracts. An activity-guided fractionation of a commercial Pelargonium sidoides tincture identified fractions containing trihydroxycoumarin that were found to inhibit the cell growth of several human cancer cell lines. up.ac.za These included NCI-H460 (lung cancer), MCF-7 (breast cancer), SF-268 (central nervous system cancer), and particularly the Jurkat E6.1 (leukemia) cell line. up.ac.za While these findings are promising, specific IC50 values for pure this compound against these cell lines were not detailed in the available research. Other studies on different coumarins have demonstrated cytotoxic activity, with IC50 values varying depending on the specific coumarin derivative and the cancer cell line tested. nih.gov

Cell Cycle Arrest and Apoptosis Induction

Beyond direct cytotoxicity, the anticancer potential of coumarins also lies in their ability to interfere with the cancer cell cycle and induce programmed cell death, or apoptosis. The same study on the Pelargonium sidoides tincture that demonstrated cytotoxicity also found that treatment with the tincture resulted in a G0/G1 phase block of the cell cycle and the induction of apoptosis in Jurkat leukemia cells. up.ac.za This suggests that the trihydroxycoumarin component may contribute to these effects. up.ac.za

Separate research on coumarin and its simpler derivative, 7-hydroxycoumarin, showed that these compounds inhibited the growth of lung carcinoma cell lines by inducing cell cycle arrest in the G1 phase. nih.gov At higher concentrations, these compounds also induced apoptosis in adenocarcinoma cells. nih.gov However, this study did not specifically investigate this compound. The induction of apoptosis and cell cycle arrest are common mechanisms attributed to the anticancer effects of various phenolic compounds. researchgate.net

Antimicrobial Activities

The ability of natural compounds to inhibit the growth of pathogenic microorganisms is of great importance in the search for new antimicrobial agents.

Antibacterial Effects

The antibacterial properties of coumarins are influenced by their chemical structure. It has been noted that a free hydroxyl group at the C-7 position is important for antibacterial activity. nih.gov Research on extracts from Vitellaria paradoxa, which contains 3,5,7-Trihydroxycoumarin, has shown antibacterial activity, although the specific contribution of this compound was not isolated. While various coumarin derivatives have been synthesized and tested, confirming activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, specific data such as Minimum Inhibitory Concentration (MIC) values for pure this compound are not specified in the reviewed literature. nih.gov

Antifungal Effects

The antifungal properties of coumarin derivatives have been a subject of interest in scientific research. While direct studies on the antifungal activity of this compound are limited, related compounds have shown notable effects. For instance, a free hydroxyl group at the C-6 position in the coumarin nucleus is considered important for antifungal activity. core.ac.uk Research on various natural phenolic compounds has explored their ability to work synergistically with established antifungal drugs like amphotericin B and fluconazole against yeasts such as Candida albicans and Cryptococcus neoformans. researchgate.net

Antiviral Activities (e.g., Influenza A/PR8/H1N1, HIV-1, HCV)

Coumarins have demonstrated a broad spectrum of antiviral activities. researchgate.net Specifically, they have been investigated for their potential to inhibit viruses such as human immunodeficiency virus type 1 (HIV-1), hepatitis C virus (HCV), and influenza A virus. researchgate.net

Some coumarin derivatives have shown the ability to inhibit the replication of the influenza A/PR8/H1N1 virus. researchgate.net The mechanism of action for some of these compounds is thought to be related to the control of the intracellular redox state, which can be crucial for viral replication. researchgate.net Research has also focused on the synergistic effects of combining different antiviral agents. For example, a study investigated a combination therapy against influenza A H1N1/PR8 using a specific antibody and an RNA-hydrolyzing single-chain variable fragment (scFv). nih.gov

In the context of HIV-1, some complex dimeric and tetrameric derivatives of 4-hydroxycoumarin have been noted for their anti-HIV activity. google.com

Regarding HCV, certain coumarin derivatives have been synthesized and screened for their potential as anti-HCV drugs. grafiati.com The inhibitory mechanism may involve targeting viral enzymes essential for replication.

Antileishmanial Potential

Leishmaniasis is a significant global health issue, and the search for new, effective treatments is ongoing. ujpronline.comnih.gov Coumarin analogues have been identified as potential candidates for antileishmanial drugs. ujpronline.comresearchgate.net Molecular docking studies have been employed to investigate the potential of various coumarin analogues to inhibit key proteins in Leishmania species, such as trypanothione reductase. ujpronline.comresearchgate.net

One study highlighted this compound as a compound of interest in multi-target protein inhibition studies for leishmaniasis. The approach involves targeting multiple proteins within the parasite to enhance efficacy and potentially reduce the development of resistance. The antileishmanial activity of some polyphenols is thought to be mediated through macrophage activation rather than direct toxicity to the parasites. nih.gov

Other Reported Bioactivities

Anti-inflammatory Properties

This compound has been studied for its potential anti-inflammatory effects. cymitquimica.com The anti-inflammatory properties of coumarins are often linked to their ability to modulate the production of inflammatory mediators. nih.gov For example, some coumarins have been shown to inhibit the degranulation of mast cells, which play a key role in inflammatory and allergic responses. google.com The search for novel anti-inflammatory agents has led to the synthesis and evaluation of various coumarin derivatives. google.com

Neuroprotective Effects

Research has explored the neuroprotective potential of various coumarin compounds. google.com Furanocoumarins, a class of coumarins, have demonstrated neuroprotective effects and antioxidant potential in some studies. ijcce.ac.ir The mechanisms underlying these effects may involve the scavenging of reactive oxygen species (ROS) and the inhibition of enzymes like β-secretase (BACE1). ijcce.ac.ir The development of coumarin-based compounds is being investigated as a potential therapeutic strategy for neurodegenerative diseases. google.com

UV-Protective Mechanisms

Certain trihydroxycoumarins, such as 3,6,7-trihydroxycoumarin, are known to be potent UV-absorbing compounds. mdpi.comoup.com This compound, isolated from the green alga Dasycladus vermicularis, acts as a natural sunscreen, protecting the alga from harmful UV radiation. mdpi.comoup.comcore.ac.uk The hydroxylation pattern on the coumarin ring is crucial for its UV-absorbing capacity. The accumulation of these compounds in the outer parts of the algal cells provides a protective shield against UV damage. oup.com

Structure-activity Relationship Sar Studies of 4,5,7-trihydroxycoumarin

Influence of Hydroxyl Group Position on Biological Activity

The number and location of hydroxyl (-OH) groups on the coumarin ring system are critical determinants of the biological activities of polyhydroxycoumarins. Research has consistently shown that these seemingly minor structural variations can lead to significant differences in pharmacological effects such as antioxidant, antimicrobial, and enzyme inhibitory activities.

For instance, studies on the antioxidant potential of various polyhydroxycoumarins have highlighted the importance of the hydroxyl group arrangement. Trihydroxycoumarins, in general, exhibit potent antioxidant activity. researchgate.net The specific positioning of these hydroxyl groups dictates the compound's ability to scavenge free radicals. For example, the presence of hydroxyl groups at the C-5, C-6, and C-7 positions, as seen in 5,6,7-trihydroxycoumarin, results in very high antioxidant activity. unitus.it This is attributed to the electron-donating nature of the hydroxyl groups, which enhances the stability of the resulting phenoxy radical through resonance. researchgate.net

In the context of antimicrobial properties, the position of the hydroxyl group is also a key factor. A free hydroxyl group at the C-7 position is often associated with antibacterial activity, while a free hydroxyl group at the C-6 position has been found to be important for antifungal activity. core.ac.ukmdpi.com Furthermore, a free hydroxyl group at the C-3 position can significantly enhance the inhibition of enzymes like 5-Lipoxygenase and α-D-glucosidase. mdpi.com

The inhibitory activity against certain enzymes is also highly dependent on the hydroxylation pattern. In studies of c-Met inhibitors, moving the phenolic hydroxyl groups from the 8,8'-position to the 5,5'-position in biscoumarin derivatives led to a significant loss of activity. rsc.org This indicates that the specific location of these groups is crucial for effective binding to the enzyme's active site.

The following table summarizes the influence of hydroxyl group position on the biological activity of coumarin derivatives based on various studies.

| Hydroxyl Group Position(s) | Observed Biological Activity | Reference |

| C-7 | Important for antibacterial and anti-inflammatory activity. | mdpi.com |

| C-6 | Important for both antibacterial and antifungal activity. | mdpi.com |

| C-3 | Strongly enhances inhibition of 5-Lipoxygenase and α-D-glucosidase. | mdpi.com |

| C-5, C-6, C-7 | Potent antioxidant activity. | unitus.it |

| C-8, C-8' (in biscoumarins) | Crucial for potent c-Met inhibitory activity. | rsc.org |

Effect of Substituents on Pharmacological Potency

Beyond the foundational hydroxyl groups, the introduction of other substituents onto the coumarin scaffold can dramatically modulate the pharmacological potency of 4,5,7-trihydroxycoumarin and its analogs. The nature, size, and position of these substituents can influence various properties of the molecule, including its lipophilicity, electronic distribution, and steric hindrance, all of which play a role in its interaction with biological targets.

For example, alkylation at the C-3 or C-4 positions of polyhydroxycoumarins has been shown to reduce their antioxidant activity in certain assays like the DPPH and ABTS assays. researchgate.netresearchgate.net This suggests that the unsubstituted positions may be crucial for the mechanism of radical scavenging in these specific tests. However, the same modifications can lead to an enhancement of antioxidant activity in lipid peroxidation inhibition assays, highlighting the complexity of SAR and the importance of using multiple assay systems. researchgate.net

In the context of enzyme inhibition, the effect of substituents can be equally profound. In the development of c-Met inhibitors based on a biscoumarin structure, it was found that methoxy and methyl groups are well-tolerated at the C-4 and C-4' positions. rsc.org Conversely, modifying the bis-(7,8-dihydroxy) moiety with hydrogen or methoxy groups resulted in a complete loss of potency, underscoring the critical role of these specific hydroxyl groups. rsc.org

The introduction of different linker groups in biscoumarin compounds also has a great impact on their inhibitory activity. For instance, compounds with cyclohexane-1,2-dicarboxamide linkers showed potent inhibitory activities, while those with piperazine-1,4-diyl and amide linkers displayed reduced potency. rsc.org This demonstrates that the nature and length of the linker connecting two coumarin units can significantly influence how the molecule fits into the binding site of its target enzyme.

The table below provides examples of how different substituents affect the pharmacological potency of coumarin derivatives.

| Substituent/Modification | Position(s) | Effect on Biological Activity | Reference |

| Alkylation | C-3/C-4 | Reduction in antioxidant activity (DPPH & ABTS assays). | researchgate.netresearchgate.net |

| Alkylation | C-3/C-4 | Enhancement in antioxidant activity (lipid peroxidation assay). | researchgate.net |

| Methoxy or Methyl groups | C-4, C-4' (biscoumarins) | Well-tolerated for c-Met inhibitory activity. | rsc.org |

| Hydrogen or Methoxy groups | C-7, C-8 (biscoumarins) | Complete loss of c-Met inhibitory potency. | rsc.org |

| Cyclohexane-1,2-dicarboxamide linker | (biscoumarins) | Potent c-Met inhibitory activity. | rsc.org |

| Piperazine-1,4-diyl or Amide linker | (biscoumarins) | Reduced c-Met inhibitory potency. | rsc.org |

Molecular Docking and Computational Approaches in SAR Elucidation

Molecular docking and other computational methods have become indispensable tools in understanding the structure-activity relationships of compounds like this compound at a molecular level. These approaches allow researchers to visualize and predict how a ligand (in this case, the coumarin derivative) interacts with its biological target, typically a protein or enzyme. This provides valuable insights into the binding mechanisms and helps in the rational design of more potent and selective molecules.

Ligand-Protein Interactions and Binding Affinity

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The binding affinity, often expressed as a docking score or binding energy, is a measure of the strength of this interaction. A lower binding energy generally indicates a more stable complex and, potentially, a more potent biological effect.

For instance, molecular docking studies have been used to investigate the interaction of various coumarin derivatives with different protein targets. In a study on potential inhibitors for leishmaniasis, molecular docking revealed that certain coumarin analogues bind to the active sites of key proteins in the parasite. researchgate.netujpronline.com The interactions were stabilized by hydrogen bonds with specific amino acid residues in the active site, such as Thr-51, Ser-14, Thr-26, Phe-219, and Tyr-212. researchgate.netujpronline.com

Similarly, in the context of α-glucosidase inhibition, a target for managing diabetes, molecular docking showed that 3,5,7-trihydroxycoumarin is stabilized by hydrogen bonds with the enzyme. resilient-landscapes.orgcifor-icraf.org These hydrogen bonds are crucial for the inhibitory activity of the compound.

Computational analyses have also been employed to study the interaction of coumarin derivatives with components of viruses like SARS-CoV-2. mdpi.com Molecular dynamics simulations and docking studies suggested that certain coumarins could interfere with the viral spike glycoprotein and 3CL protease, potentially affecting the virus's ability to infect host cells. mdpi.com The binding affinity of these compounds to their targets is a key factor in their potential antiviral activity.

The following table presents a summary of ligand-protein interactions and binding affinities for coumarin derivatives from various studies.

| Coumarin Derivative | Protein Target | Key Interacting Residues | Predicted Binding Affinity/Energy | Reference |

| Coumarin Analogues | Leishmania proteins (e.g., PDB 2JK6, 3PP7, 2P18) | Thr-51, Ser-14, Thr-26, Phe-219, Tyr-212 | Not explicitly stated, but binding to active site was confirmed. | researchgate.netujpronline.com |

| 3,5,7-Trihydroxycoumarin | α-glucosidase | Stabilized by hydrogen bonds | Not explicitly stated, but interaction confirmed. | resilient-landscapes.orgcifor-icraf.org |

| 6-8-dihydroxy-7-methoxycoumarin | SARS-CoV-2 Spike Glycoprotein | Not explicitly stated | -19.4 kcal/mol (Interaction Energy) | wisdomlib.org |

| Coumarin Derivatives | SARS-CoV-2 3CLpro | Leu141, Asn142, His163, Thr26, Glu166 | Not explicitly stated, but hydrogen bonding and lipophilic interactions predicted. | mdpi.com |

Prediction of Active Sites and Binding Mechanisms

A significant advantage of molecular docking is its ability to predict the most probable binding site of a ligand on a protein, even when the active site is not previously known. By scanning the entire surface of the protein, docking algorithms can identify pockets and grooves where the ligand can bind with high affinity. This is particularly useful in drug discovery for identifying novel allosteric or binding sites.

Once a binding site is identified, the docking results can provide a detailed picture of the binding mechanism. This includes the specific types of interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Understanding these interactions is crucial for explaining the observed biological activity and for designing new molecules with improved binding characteristics.

For example, in the study of c-Met inhibitors, while the exact binding site of this compound itself was not detailed, the SAR data strongly suggests that the bis-(7,8-dihydroxy) moiety is essential for binding. rsc.org This implies that these hydroxyl groups form critical hydrogen bonds or other interactions within the enzyme's binding pocket.

In the case of SARS-CoV-2 3CLpro inhibitors, computational studies have predicted that promising coumarin-like compounds form hydrogen bonds with key residues in the S1 and S1' subsites of the enzyme's active site, such as Leu141, Asn142, and His163, as well as with Thr26 and Glu166 in other subsites. mdpi.com These specific interactions are deemed essential for the ligand's binding and inhibitory activity. mdpi.com The catalytic dyad of 3CLpro, composed of Cys145 and His41, is a primary target for many inhibitors, and understanding how coumarins interact with this region is a key focus of computational studies. mdpi.com

The ability to predict active sites and binding mechanisms through computational approaches significantly accelerates the drug discovery process. It allows for a more targeted and rational approach to designing new and more effective therapeutic agents based on the this compound scaffold.

Analytical Methodologies for 4,5,7-trihydroxycoumarin

Extraction Techniques from Natural Sources

The initial step in studying 4,5,7-trihydroxycoumarin from natural origins involves its extraction from the plant matrix. The choice of extraction method is critical and depends on the polarity of the target compound and the nature of the source material.

Solvent Extraction (e.g., Methanol, Ethanol)

Solvent extraction is a widely used and fundamental technique for isolating coumarins, including this compound. The selection of the solvent is paramount and is guided by the polarity of the compound. For hydroxycoumarins, which are more polar, alcohols like methanol and ethanol are often preferred. researchgate.net

Methanol has been successfully employed to extract 3,5,7-trihydroxycoumarin from the nutshells of Vitellaria paradoxa. resilient-landscapes.orgsci-hub.se The process typically involves macerating the powdered plant material in the solvent, sometimes with the aid of sonication to enhance extraction efficiency. For instance, a study on Citrus peels used 100% methanol with a Turrax mixer to homogenize the sample and extract various oxygen heterocyclic compounds. mdpi.com Similarly, 80% methanol has been used for the percolation of fresh peels. mdpi.com

Ethanol and its aqueous solutions are also common for extracting coumarins. researchgate.net The choice between methanol and ethanol can influence the extraction yield and the profile of co-extracted compounds. For example, in a study on Melilotus officinalis, while the primary extraction was with distilled water, ethanol was used for crude propolis, highlighting the versatility of solvent selection based on the specific matrix. mdpi.com

Other organic solvents such as chloroform and ethyl acetate are also utilized, particularly for less polar coumarin derivatives. researchgate.net The selection often involves a trade-off between extraction efficiency for the target compound and the co-extraction of undesirable substances.

Table 1: Examples of Solvent Extraction for Coumarins

| Plant Source | Target Compound(s) | Solvent(s) Used | Extraction Details | Reference(s) |

|---|---|---|---|---|

| Vitellaria paradoxa nutshells | 3,5,7-Trihydroxycoumarin | Methanol | Not specified | resilient-landscapes.orgsci-hub.se |

| Citrus peels | Oxygen Heterocyclic Compounds | 100% Methanol | Homogenization with a Turrax mixer | mdpi.com |

| Fresh Peels | Oxygen Heterocyclic Compounds | 80% Methanol | Percolation | mdpi.com |

| Melilotus officinalis | Coumarins | Distilled Water | Stirring for 60 minutes | mdpi.com |

| Crude Propolis | Coumarins | Ethanol | Stirring for 72 hours | mdpi.com |

Soxhlet Apparatus Utilization

For a more exhaustive extraction, the Soxhlet apparatus is frequently employed. researchgate.net This method allows for the continuous extraction of the plant material with a fresh portion of the solvent, which can lead to a higher yield of the target compound.

A study successfully utilized a Soxhlet apparatus with methanol as the solvent to extract coumarin from Cinnamomum verum bark over a period of 3 hours. mdpi.com While specific details on the application of Soxhlet extraction for this compound are not abundant in the provided literature, the general applicability of this robust technique to coumarins suggests its potential utility. researchgate.netdokumen.pub The primary advantage of Soxhlet extraction is its thoroughness, although it can be time-consuming and may expose the extract to prolonged heat, which could potentially degrade thermolabile compounds.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) presents a more advanced and environmentally friendly alternative to traditional solvent extraction methods. iwaponline.com This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), which possesses properties of both a liquid and a gas. campariacademy.com This allows it to penetrate the plant matrix effectively and dissolve the target compounds.

The main advantages of SFE include high extraction efficiency, selectivity, and the use of non-toxic, non-flammable, and inexpensive CO2. iwaponline.comcampariacademy.com The properties of the supercritical fluid can be fine-tuned by altering the pressure and temperature, allowing for selective extraction of specific compounds. campariacademy.com

In the context of coumarin extraction, SFE has been shown to be effective. A study comparing different extraction methods for polyphenols, including coumarins, found that SFE yielded a more diverse and abundant profile of compounds compared to subcritical water extraction. iwaponline.com The study identified 5,6,7-trihydroxycoumarin among the compounds extracted using SFE. iwaponline.com Modifiers such as ethanol can be added to the supercritical CO2 to enhance the extraction of more polar compounds. mdpi.com For instance, increasing the ethanol concentration in supercritical CO2 was found to improve the yield of nobiletin, a polymethoxyflavone. mdpi.com

Table 2: Comparison of Extraction Techniques for Coumarins

| Technique | Principle | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|

| Solvent Extraction | Dissolving solutes in a suitable solvent. | Simple, versatile, wide range of solvents available. | Can be time-consuming, may require large volumes of organic solvents. | researchgate.netmdpi.com |

| Soxhlet Extraction | Continuous extraction with a fresh portion of solvent. | High extraction efficiency, exhaustive. | Time-consuming, potential for thermal degradation of compounds. | researchgate.netmdpi.com |

| Supercritical Fluid Extraction (SFE) | Utilizes a fluid above its critical temperature and pressure. | High efficiency, selectivity, environmentally friendly (uses CO2). | High initial equipment cost. | iwaponline.comcampariacademy.com |

Chromatographic Separation and Quantification

Following extraction, the complex mixture of compounds is subjected to chromatographic techniques to separate, identify, and quantify the individual components, including this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the separation and quantification of coumarins. mdpi.com Its high resolution, sensitivity, and speed make it an ideal choice for analyzing complex plant extracts.

In the analysis of this compound and other related compounds, reversed-phase HPLC is commonly employed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase. mdpi.com A study on the nutshells of Vitellaria paradoxa used HPLC with a Diode-Array Detector (DAD) and Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) to identify and quantify four characteristic constituents, one of which was 3,5,7-trihydroxycoumarin. resilient-landscapes.orgcifor-icraf.org

The choice of the column and mobile phase is critical for achieving good separation. Various C18 columns are often tested to find the optimal separation conditions. mdpi.com A typical mobile phase for coumarin analysis consists of a gradient mixture of an aqueous solution (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. unitus.it

For quantification, a calibration curve is typically constructed using a pure standard of this compound. The area under the chromatographic peak of the compound in the sample is then compared to the calibration curve to determine its concentration. The development and validation of an HPLC method are crucial to ensure its accuracy, precision, and linearity. mdpi.com

Table 3: HPLC Methods for Coumarin Analysis

| Analyte(s) | Column | Mobile Phase | Detection | Reference(s) |

|---|---|---|---|---|

| 3,5,7-Trihydroxycoumarin and other compounds | Not specified | Not specified | DAD-Q-TOF-MS | resilient-landscapes.orgcifor-icraf.org |

| Sulfated Coumarins | Gemini C18, 110 Å, 3 µm (150 mm × 4.6 mm) | Gradient of aqueous and organic solvents | DAD, LC-MS | mdpi.com |

| Coumarin Derivatives | Equivalence 3 C18 (150 × 4.6 mm, 5 µm) | Acetonitrile (0.1% formic acid) / Water (0.1% formic acid) | HPLC-MS, UV at 210 nm | unitus.it |

Gas Chromatography (GC)

Gas Chromatography (GC) is another chromatographic technique that can be used for the analysis of coumarins. researchgate.net However, its application is generally limited to volatile and thermally stable compounds. Since many hydroxycoumarins have lower volatility, they often require derivatization to increase their volatility before GC analysis. This process can add complexity to the analytical procedure.

Despite this limitation, GC can provide valuable structural information and assist in the identification of analogous coumarins. researchgate.net The use of GC coupled with mass spectrometry (GC-MS) can provide definitive identification of the compounds based on their mass spectra. While specific applications of GC for the direct analysis of this compound are less common compared to HPLC, it remains a relevant technique in the broader field of coumarin analysis. researchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a fundamental and versatile technique for the qualitative analysis and purification of this compound and related compounds from natural extracts. bjbms.org It is frequently used for initial screening, checking the purity of fractions obtained from other chromatographic methods, and optimizing solvent systems for column chromatography. bjbms.orgresearchgate.net